molecular formula C6H13NS2 B13755299 Propyl ethyldithiocarbamate CAS No. 53859-67-9

Propyl ethyldithiocarbamate

Cat. No.: B13755299
CAS No.: 53859-67-9
M. Wt: 163.3 g/mol
InChI Key: DHHZMMARLMPOOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of propyl ethyldithiocarbamate typically involves the reaction of an amine with carbon disulfide and an alkyl halide. This one-pot reaction is efficient and can be carried out under mild conditions without the need for a catalyst . The general reaction scheme is as follows:

    Reaction of Amine with Carbon Disulfide: The amine reacts with carbon disulfide to form an intermediate dithiocarbamate salt.

    Alkylation: The intermediate is then alkylated using an alkyl halide to produce the final dithiocarbamate compound.

Industrial production methods often employ green solvents and environmentally friendly conditions to enhance yield and reduce waste .

Chemical Reactions Analysis

Propyl ethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Propyl ethyldithiocarbamate can be compared with other dithiocarbamates such as:

  • Dimethyldithiocarbamate
  • Diethyldithiocarbamate
  • Zinc dithiocarbamate

Compared to these compounds, this compound offers unique properties such as better solubility in organic solvents and enhanced stability . Its specific alkyl groups also provide distinct reactivity and application profiles.

Properties

CAS No.

53859-67-9

Molecular Formula

C6H13NS2

Molecular Weight

163.3 g/mol

IUPAC Name

propyl N-ethylcarbamodithioate

InChI

InChI=1S/C6H13NS2/c1-3-5-9-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

DHHZMMARLMPOOK-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NCC

Origin of Product

United States

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